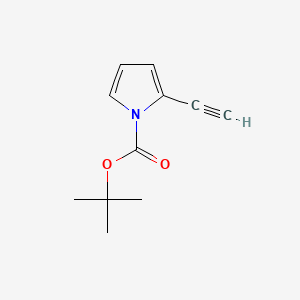

tert-butyl 2-ethynyl-1H-pyrrole-1-carboxylate

Description

tert-Butyl 2-ethynyl-1H-pyrrole-1-carboxylate (CAS: EN300-499751, MDL: MFCD09753548) is a pyrrole derivative featuring a tert-butyl carbamate group at the 1-position and an ethynyl substituent at the 2-position of the pyrrole ring . The ethynyl group confers unique reactivity, making this compound a valuable building block for further functionalization, such as in click chemistry or Sonogashira couplings. The compound is cataloged as a chemical building block, suggesting applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

tert-butyl 2-ethynylpyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,6-8H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYGCGZVOKUUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652588 | |

| Record name | tert-Butyl 2-ethynyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467435-75-2 | |

| Record name | tert-Butyl 2-ethynyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-ethynyl-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of ß-aryl-gaba analogues, suggesting potential interaction with GABA receptors.

Mode of Action

Based on its potential use in the synthesis of ß-aryl-gaba analogues, it may interact with GABA receptors, influencing neurotransmission.

Biological Activity

Tert-butyl 2-ethynyl-1H-pyrrole-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant data.

Chemical Structure and Synthesis

The compound this compound is characterized by its unique pyrrole structure, which is known for imparting various biological activities. The synthesis typically involves the reaction of tert-butyl 1H-pyrrole-1-carboxylate with ethynyl reagents under controlled conditions. Recent studies have optimized synthetic pathways to enhance yield and purity, utilizing copper-catalyzed reactions for alkyne functionalization .

Biological Activity Overview

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies involving SH-4 melanoma cells, the compound demonstrated an IC50 value around 44.63 µM, comparable to standard chemotherapeutic agents like Carboplatin and Temozolomide .

Mechanisms of Action

The anticancer activity of this compound is attributed to its ability to induce apoptosis in tumor cells. Mechanistically, it appears to trigger S-phase cell cycle arrest and activate apoptotic pathways, potentially through interactions with specific molecular targets involved in cell proliferation and survival .

Study 1: Cytotoxicity in Melanoma Cells

A study evaluated the cytotoxic effects of this compound on SH-4 melanoma cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis, as evidenced by increased markers of apoptosis such as cleaved caspases and PARP .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SH-4 | 44.63 | Apoptosis induction |

| A375 | 50.0 | Cell cycle arrest |

Study 2: Interaction with Kinases

Another investigation focused on the interaction of this compound with specific kinases involved in cancer progression. The findings suggested that this compound selectively inhibited certain kinases, leading to reduced signaling pathways associated with tumor growth .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Scientific Research Applications

Synthesis and Mechanism of Action

Tert-butyl 2-ethynyl-1H-pyrrole-1-carboxylate can be synthesized through various methods involving the reaction of pyrrole derivatives with ethynyl reagents. The compound's mechanism of action is primarily attributed to its ability to interact with biological targets, potentially leading to various pharmacological effects.

Scientific Research Applications

The applications of this compound span several scientific fields, including:

Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows interaction with bacterial cell membranes, disrupting their integrity.

- Anticancer Potential : Research indicates that derivatives of this compound may induce apoptosis in cancer cells, particularly through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Organic Synthesis

- This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

- Alkyne Metathesis : Useful for constructing complex molecular architectures.

- Nucleophilic Substitution Reactions : Allows for the introduction of various functional groups.

Material Science

- The compound has potential applications in the development of advanced materials due to its unique electronic properties. It can be used in the synthesis of polymers and other materials with specific electrical or optical characteristics.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than 10 µg/mL against Staphylococcus aureus, suggesting strong antibacterial activity.

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) demonstrated that this compound could inhibit the proliferation of breast cancer cells in vitro. The study highlighted that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 15 µM, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-ethynyl-1H-pyrrole-1-carboxylate with structurally related pyrrole-carboxylate derivatives, focusing on substituent effects, synthesis methods, physical properties, and spectroscopic characteristics.

Structural Features and Substituent Effects

Key Observations :

- The ethynyl group in the target compound distinguishes it from analogs with alkyl, aryl, or heteroaromatic substituents. This group enables unique reactivity, such as participation in cycloaddition reactions, absent in methyl- or indole-substituted derivatives.

- Bulky substituents (e.g., indole in 10a) may hinder crystallization, whereas lipophilic groups (e.g., hexyl in 4h) enhance solubility in nonpolar solvents.

Key Observations :

- Copper-catalyzed methods (e.g., 10a) achieve near-quantitative yields, while Rh-mediated syntheses (e.g., 4h) show slightly lower efficiency.

- Enantioselective routes (e.g., a86) require specialized catalysts but achieve high enantiomeric excess (ee > 99%).

Physical Properties

Key Observations :

- Solid derivatives (e.g., 10a) often feature hydrogen-bonding groups (e.g., indole NH), whereas lipophilic substituents (e.g., hexyl in 4h) result in oily forms.

Spectroscopic Data

Key Observations :

- The ethynyl group in the target compound would exhibit a distinct IR absorption at ~2100 cm<sup>−1</sup>, absent in non-alkyne analogs.

- tert-Butyl carbamate protons consistently resonate at δ ~1.20–1.40 across all compounds.

Q & A

Q. Advanced

- Catalyst loading : For CuCl₂-mediated reactions, increasing CuCl₂·2H₂O to 0.5 mmol per 1.0 mmol substrate improves cyclization efficiency .

- Purification : Gradient elution (e.g., ethyl acetate/cyclohexane 1:1 to 3:1) enhances separation of regioisomers .

- Solvent choice : Substituting THF with DMF in cross-coupling reactions may reduce side products, though this requires rigorous moisture control .

What role does this compound play in the synthesis of complex heterocycles?

Advanced

The compound serves as a versatile building block:

- Pyrrole functionalization : The ethynyl group enables Sonogashira coupling for constructing π-conjugated systems (e.g., expanded porphyrins) .

- Boc deprotection : Treatment with TFA removes the tert-butyl group, exposing the pyrrole NH for further alkylation or acylation .

How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

Q. Advanced

- Reproducibility checks : Verify moisture levels in THF (critical for CuCl₂ stability) and Pd catalyst activity (freshly prepared Pd(PPh₃)₄ is recommended) .

- Spectroscopic validation : Compare NMR shifts with crystallographic data (e.g., X-ray structures of tert-butyl 2-borono-1H-pyrrole-1-carboxylate derivatives) to confirm assignments .

What are the stability considerations for this compound under varying conditions?

Q. Advanced

- Thermal stability : Decomposition occurs above 170°C (melting point range: 169–190°C) .

- Light sensitivity : Store in amber vials at –20°C to prevent ethynyl group dimerization .

What methodological strategies are recommended for troubleshooting low yields in cross-coupling reactions?

Q. Advanced

- Catalyst screening : Test alternative Pd sources (e.g., [Rh(nbd)₂]BF₄) for sterically hindered substrates .

- Additives : Use p-TSA (para-toluenesulfonic acid) to protonate intermediates and accelerate cyclization .

How is this compound applied in drug discovery pipelines?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.